molecular formula C11H10N2O5 B13115484 Ethyl3-hydroxy-7-nitro-1H-indole-2-carboxylate

Ethyl3-hydroxy-7-nitro-1H-indole-2-carboxylate

Cat. No.: B13115484
M. Wt: 250.21 g/mol
InChI Key: PHOQOBMQZGLZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl3-hydroxy-7-nitro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry

Properties

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

ethyl 3-hydroxy-7-nitro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10N2O5/c1-2-18-11(15)9-10(14)6-4-3-5-7(13(16)17)8(6)12-9/h3-5,12,14H,2H2,1H3

InChI Key

PHOQOBMQZGLZHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-hydroxy-7-nitro-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of an indole derivative followed by esterification and hydroxylation reactions . The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl3-hydroxy-7-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl3-hydroxy-7-nitro-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl3-hydroxy-7-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl3-hydroxy-7-nitro-1H-indole-2-carboxylate is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.